![molecular formula C16H20N4O B2796683 2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379972-02-6](/img/structure/B2796683.png)
2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a piperidine ring via a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-4-ylmethyl halide under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Linking the Rings via Methoxy Group: The final step involves the formation of the methoxy linkage between the piperidine and pyrimidine rings, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding alcohols or amines.
Applications De Recherche Scientifique
2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 2-aminopyrimidine and 4,6-dichloropyrimidine.
Uniqueness
2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of the piperidine and pyrimidine rings linked via a methoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-15(13-21-16-18-6-2-7-19-16)12-20(10-1)11-14-4-8-17-9-5-14/h2,4-9,15H,1,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMNLKAFENYLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2796602.png)
![3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2796604.png)
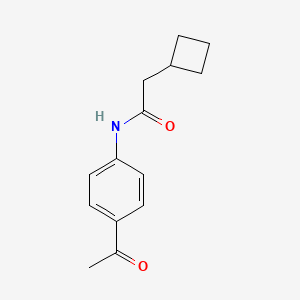
![N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2796606.png)
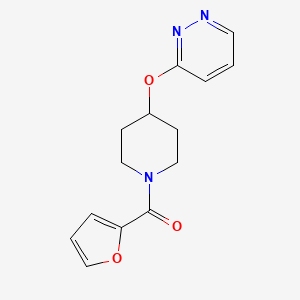
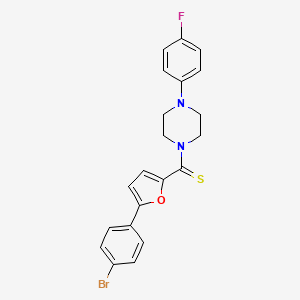
![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)
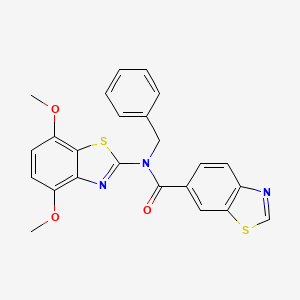
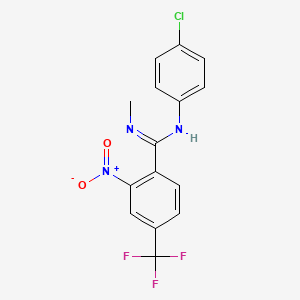
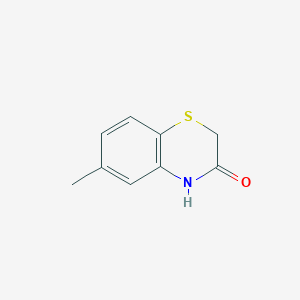
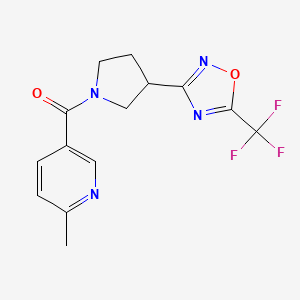
![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2796623.png)
